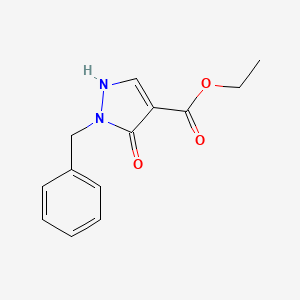

ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Overview

Description

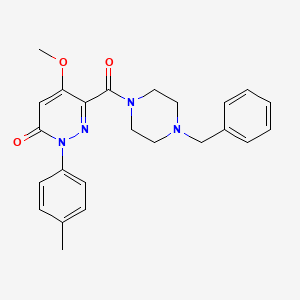

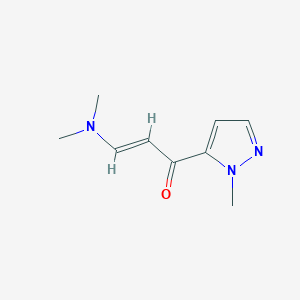

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O3 . It belongs to the family of pyrazoles, which are heterocyclic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds like this compound can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been widely used due to their efficiency and versatility .Molecular Structure Analysis

The molecular structure of this compound comprises a pyrazole core, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule. This core includes two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They participate in a wide range of chemical reactions, contributing to their increasing popularity in several fields of science .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in chemical databases .Scientific Research Applications

Spiro Heterocyclization

One of the prominent areas of application involves the synthesis of complex spiro heterocyclic compounds. For instance, Dmitriev et al. (2014) described a process where ethyl 1-benzyl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate was utilized in a three-component spiro heterocyclization with malononitrile and pyrazolone. This reaction leads to the formation of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], showcasing the compound's utility in creating intricately structured heterocyclic systems Dmitriev, M. V., Silaichev, P., Melyukhin, P. V., & Maslivets, A. N. (2014). Russian Journal of Organic Chemistry, 50, 1549-1550.

Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

Lebedˈ, P. S., Mozgovaya, N., Kos, P., & Vovk, M. (2012) demonstrated the compound's potential in the selective synthesis of pyrazolo[3,4-b]pyridin-3-ones. By undergoing selective cyclocondensation with 1,3-dicarbonyl compounds, ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate facilitates the creation of pyrazolo[3,4-b]pyridine derivatives, highlighting its role in synthesizing valuable pyridine analogs Lebedˈ, P. S., Mozgovaya, N., Kos, P., & Vovk, M. (2012). Chemistry of Heterocyclic Compounds, 48, 368-371.

Antioxidant Properties and Structural Analysis

Naveen, S., Kumara, K., Kumar, A. D., Kumar, K., Zarrouk, A., Warad, I., & Lokanath, N. K. (2021) explored the antioxidant properties and conducted a detailed structural analysis of a novel pyrazole derivative synthesized from this compound. This research not only provided insights into the compound's antioxidant capabilities but also detailed its crystal structure, offering a comprehensive understanding of its chemical properties Naveen, S., Kumara, K., Kumar, A. D., Kumar, K., Zarrouk, A., Warad, I., & Lokanath, N. K. (2021). Journal of Molecular Structure, 1226, 129350.

Green Synthesis Approaches

Al-Matar, H., Khalil, K., Adam, A. Y., & Elnagdi, M. H. (2010) highlighted the compound's utility in green chemistry, demonstrating its involvement in the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. This approach underlines the compound's role in environmentally friendly chemical synthesis, providing an eco-friendly pathway to synthesize complex heterocyclic structures Al-Matar, H., Khalil, K., Adam, A. Y., & Elnagdi, M. H. (2010). Molecules, 15, 6619-6629.

Future Directions

The future directions in the research and application of pyrazole compounds like ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate could involve the development of new synthetic techniques and exploration of their biological activity . Given their wide range of applications, pyrazoles are likely to continue being a focus of scientific research .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

The iodine molecule is known to catalyze two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic phsi particles as an intermediate product of the oxidative coupling reaction .

Biochemical Pathways

Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

ethyl 2-benzyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBJJPVHBRLKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2397946.png)

![(2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone](/img/structure/B2397949.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)

![N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2397958.png)

![Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397960.png)

![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B2397966.png)